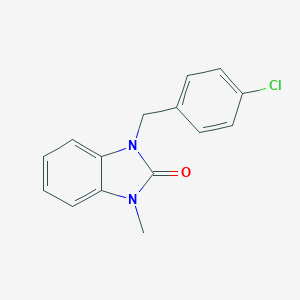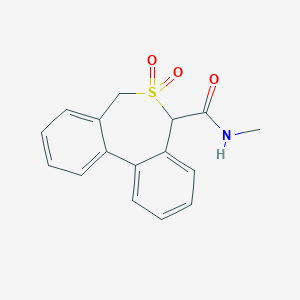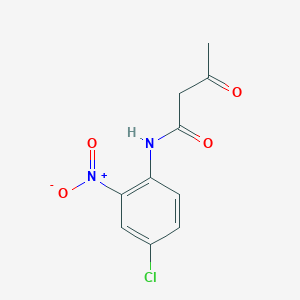![molecular formula C12H10Br2O3 B188577 5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one CAS No. 25867-84-9](/img/structure/B188577.png)
5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one, commonly known as DBSPO, is a chemical compound used in scientific research. It is a spirocyclic compound that has been synthesized for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of DBSPO involves its ability to bind to metal ions and form a complex. This complex can then undergo a photochemical reaction, generating reactive oxygen species that can damage cells and tissues. This mechanism has been utilized in the treatment of cancer, where DBSPO is used as a photosensitizer to selectively target cancer cells.
Biochemical and Physiological Effects:
DBSPO has been shown to have minimal toxicity and low cytotoxicity. It has been found to be biocompatible and non-toxic to cells. DBSPO has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal fluorescent probe for bioimaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBSPO has several advantages for lab experiments, including its high quantum yield, long fluorescence lifetime, and biocompatibility. However, it is important to note that DBSPO is sensitive to pH and temperature, and its fluorescence properties can be affected by environmental factors. Therefore, careful experimental design and optimization are necessary to obtain accurate and reliable results.
Direcciones Futuras
There are several future directions for the use of DBSPO in scientific research. One potential application is in the development of targeted drug delivery systems, where DBSPO can be used as a photosensitizer to selectively target cancer cells. Another potential application is in the development of new fluorescent probes for bioimaging, where DBSPO can be modified to target specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of DBSPO and its potential applications in the fields of photodynamic therapy and bioimaging.
Métodos De Síntesis
The synthesis of DBSPO involves a multistep process that starts with the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with bromine to form 2,2-dibromo-1,3-dioxolane. This is followed by a reaction with 1,3-cyclohexadiene to form the spirocyclic compound. The final step involves a reaction with acetic anhydride to form DBSPO.
Aplicaciones Científicas De Investigación
DBSPO has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for the treatment of cancer. DBSPO has been shown to have potential applications in the fields of bioimaging, drug delivery, and photodynamic therapy.
Propiedades
Número CAS |
25867-84-9 |
|---|---|
Fórmula molecular |
C12H10Br2O3 |
Peso molecular |
362.01 g/mol |
Nombre IUPAC |
5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |
InChI |
InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |
Clave InChI |
GABJUTVSUROVBC-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
SMILES canónico |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
Otros números CAS |
25867-84-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)




![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)


![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)

